

Atiprimod as an Inhibitor of JAK2/JAK3 in Hematologic Malignancies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Atiprimod

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Atiprimod is a small molecule, cationic amphiphilic compound from the azaspirane class that demonstrates potent inhibition of JAK2 and JAK3 tyrosine kinases [1]. Pre-clinical evidence highlights its efficacy, particularly against the constitutively active **JAK2V617F mutant**, which is a key driver in a majority of Polycythemia Vera (PV) cases and about half of Essential Thrombocythemia (ET) and Primary Myelofibrosis (PMF) cases [1] [2] [3].

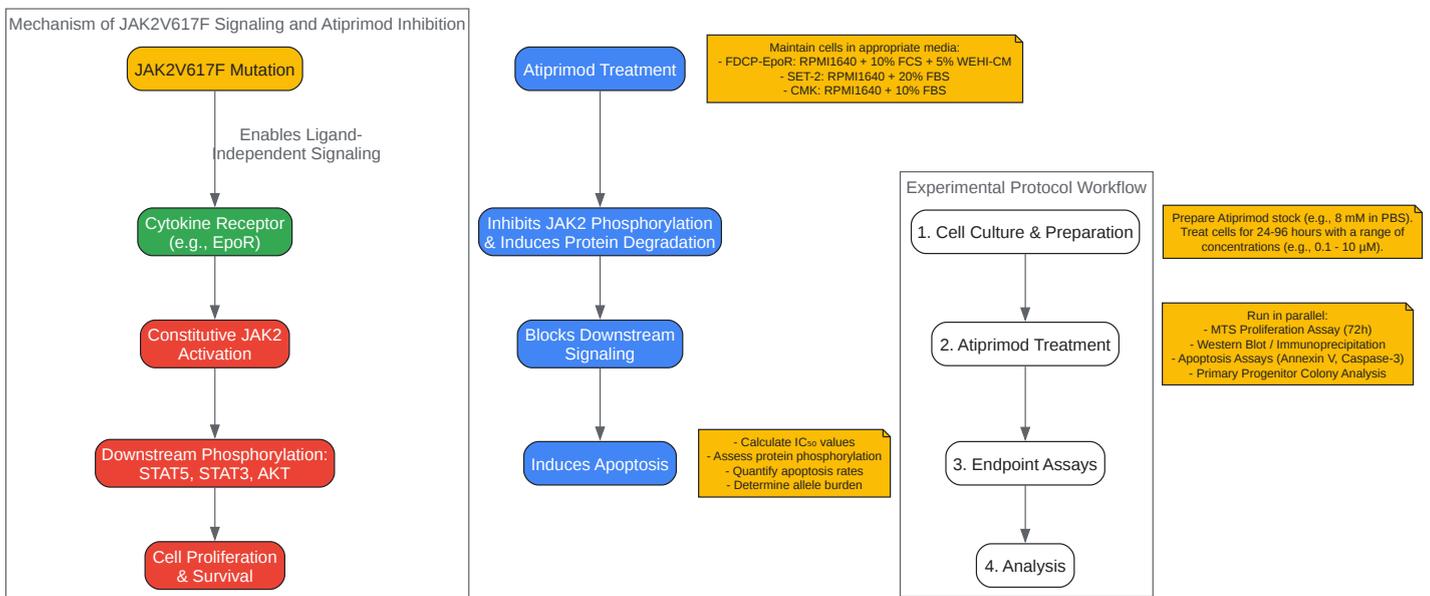
Its proposed mechanism involves inducing the degradation of the JAK2 protein, potentially via the ubiquitin-proteasome pathway, rather than acting as a classic tyrosine kinase inhibitor (TKI) [2]. Treatment with **Atiprimod** leads to the inhibition of downstream phosphorylation of STAT3, STAT5, and AKT, and induces apoptosis through mitochondrial membrane potential disruption, increased caspase-3 activity, PARP cleavage, and modulation of BCL-2 and XIAP proteins [1].

Summary of Quantitative Activity Data

The table below summarizes key quantitative findings from pre-clinical studies.

Cell Line / Sample Type	Genetic Background	Proliferation IC ₅₀ (μM)	Key Phenotypic & Molecular Effects
FDCP-EpoR (Mouse)	JAK2V617F [1] [2]	0.42 [1] [2]	Epo-independent growth inhibition; induced apoptosis [1] [2]
FDCP-EpoR (Mouse)	JAK2WT [1]	0.65 - 0.69 [1]	Growth inhibition [1]
SET-2 (Human)	JAK2V617F [1]	0.53 [1]	Inhibition of p-JAK2, p-STAT5/3, p-AKT; induced apoptosis [1]
CMK (Human)	JAK3 Mutant (A572V) [1]	0.79 [1]	Growth inhibition [1]
PV Patient Progenitors	JAK2V617F Positive [1]	N/A - Significant growth inhibition vs. normal (p=0.001) [1]	Reduced JAK2V617F mutant allele burden in BFU-E/CFU-GM colonies; induced apoptosis [1]

Signaling Pathway and Experimental Workflow



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Detailed Experimental Protocols

Cell Culture and Preparation

- **Cell Lines:** Use validated models like murine **FDCP-EpoR** cells transduced with **JAK2WT** or **JAK2V617F**, human **SET-2** cells (JAK2V617F-positive megakaryoblastic leukemia), and human **CMK** cells (JAK3 A572V mutant) [1].
- **Culture Conditions:** Maintain cells in RPMI 1640 medium supplemented with:
 - **FDCP-EpoR:** 10% Fetal Calf Serum (FCS) and 5% WEHI conditioned media [1].
 - **SET-2:** 20% Fetal Bovine Serum (FBS) [1].
 - **CMK:** 10% FBS [1].
- Keep cells in a humidified incubator at **37°C with 5% CO₂**.

Atiprimod Treatment

- **Stock Solution:** Prepare an **8 mM stock of Atiprimod in phosphate-buffered saline (PBS)**. Aliquot and store at **4°C** [1].
- **Working Dilutions:** Dilute the stock in the appropriate tissue culture medium to create a concentration series (e.g., **0.1 µM to 10 µM**) immediately before use [1].
- **Treatment Setup:** Plate cells in 96-well plates (e.g., 10,000 cells per well for proliferation assays) or larger culture dishes for protein analysis. Add the prepared **Atiprimod** solutions and incubate for **24 to 96 hours**, depending on the assay [1].

Key Endpoint Assays

- **Cell Proliferation/Growth Inhibition (MTS Assay):**
 - After 72 hours of **Atiprimod** treatment, add **20 µL of CellTiter 96 One Solution Reagent (MTS)** to each well [1].
 - Incubate the plate for **3 hours at 37°C** for color development.
 - Measure the absorbance at **495 nm** on a microplate reader. The signal is proportional to the number of viable cells [1].
- **Western Blot Analysis:**
 - Prepare cell lysates after **Atiprimod** treatment [1].
 - Load **50 µg of protein** onto a NuPAGE 4–12% Bis-Tris gel for electrophoresis and transfer to a membrane [1].
 - Probe membranes with specific primary antibodies (e.g., anti-p-STAT3, p-STAT5, total STAT5, AKT, PARP, caspase-3, BCL-2, XIAP, β-actin) followed by HRP-conjugated secondary antibodies [1].
 - Detect bands using enhanced chemiluminescence (ECL) [1].
- **Immunoprecipitation for JAK2/3:**
 - Use **20 million cells** per treatment condition [1].

- Immunoprecipitate JAK2 or JAK3 using specific antibodies and agarose-conjugated protein A/G [1].
- Analyze the immunoprecipitates by western blotting, including probing with anti-phosphotyrosine antibodies (e.g., 4G10) [1].
- **Apoptosis Assays:**
 - **Annexin V Staining:** Use flow cytometry to detect phosphatidylserine externalization on the cell membrane after **Atiprimod** treatment [2].
 - **Mitochondrial Membrane Potential & Caspase-3 Activity:** Use specific fluorescent probes or activity assays to measure these key apoptotic markers [1].
- **Analysis of Primary Patient Hematopoietic Progenitors:**
 - Isolate mononuclear cells from the peripheral blood of JAK2V617F-positive PV patients and normal donors [1].
 - Expand erythroid progenitors ex vivo in a multi-step, cytokine-supplemented culture system [1].
 - Treat expanded cells with **Atiprimod** and assess apoptosis via Annexin V staining or evaluate the **JAK2V617F mutant allele burden** in single micro-aspirated BFU-E and CFU-GM colonies [1].

Discussion and Application Notes

- **Specificity and Efficacy:** **Atiprimod** demonstrates greater efficacy against JAK2V617F-positive cells compared to wild-type JAK2, suggesting potential for a favorable therapeutic window [1] [2]. Its unique mechanism of inducing JAK2 protein degradation differentiates it from ATP-competitive inhibitors and may help overcome certain resistance mechanisms [2].
- **Primary Cell Validation:** The significant inhibition of JAK2V617F-positive primary progenitors from PV patients, coupled with a reduction in mutant allele burden, provides strong translational rationale for its use in Myeloproliferative Neoplasms (MPNs) [1].
- **Broader Relevance:** While the data is strong for MPNs, emerging evidence suggests the Jak2-Stat5 pathway is a target in other cancers, such as advanced prostate cancer, indicating potential wider applicability [4].
- **Context with Other Inhibitors:** Note that classic type I JAK2 inhibitors like Ruxolitinib can cause a paradoxical hyperphosphorylation of JAK2's activation loop, protecting it from phosphatases. **Atiprimod**'s degradation mechanism may avoid this phenomenon, though direct comparative studies are needed [5].

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